molecular formula C9H10N2O B1205373 2-Amino-3,4-dihydroisoquinolin-1(2H)-one CAS No. 39113-01-4

2-Amino-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1205373
CAS No.: 39113-01-4
M. Wt: 162.19 g/mol
InChI Key: GSQUVIBWTKWASE-UHFFFAOYSA-N
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Description

2-Amino-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes an amino group and a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4-dihydroisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines.

Scientific Research Applications

2-Amino-3,4-dihydroisoquinolin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    2-Aminoisoquinoline: Shares a similar core structure but lacks the dihydro component.

    3,4-Dihydroisoquinolin-1(2H)-one: Similar structure but without the amino group.

    Isoquinoline: The parent compound of the isoquinoline family.

Uniqueness: 2-Amino-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both an amino group and a dihydroisoquinolinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-11-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQUVIBWTKWASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192360
Record name 2-Amino-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39113-01-4
Record name 2-Amino-3,4-dihydroisoquinolin-1(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039113014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological activity reported for 2-Amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

A1: The primary biological activity reported for this compound and its derivatives is anti-inflammatory activity. Specifically, these compounds have demonstrated efficacy in inhibiting carrageenin-induced edema and granuloma formation in rat models [, ].

Q2: How does the substitution pattern on the this compound scaffold affect its anti-inflammatory activity?

A2: Research indicates that while substitutions on the amino group at position 2 are tolerated, modifications at positions 3, 6, and 7 of the this compound scaffold did not lead to improvements in anti-inflammatory activity compared to the unsubstituted parent compound []. This suggests that the core structure of this compound might be crucial for its anti-inflammatory properties. Further studies exploring different substitution patterns and their effects on the molecule's interaction with potential targets are needed to confirm these initial observations and guide further optimization.

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